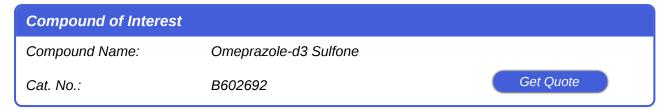


An In-depth Technical Guide to Deuterium Labeling in Omeprazole-d3 Sulfone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling positions in **Omeprazole-d3 Sulfone**, a key metabolite of the proton pump inhibitor Omeprazole. This document details the chemical structures, synthesis pathways, and analytical data for the common isotopologues of Omeprazole Sulfone, offering valuable information for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction to Omeprazole and its Metabolite, Omeprazole Sulfone

Omeprazole is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase pump in gastric parietal cells. The metabolism of omeprazole is complex, with one of its major metabolites being Omeprazole Sulfone. The use of stable isotope-labeled internal standards, such as deuterated Omeprazole Sulfone, is crucial for accurate quantification in bioanalytical studies.

Deuterium Labeling Positions in Omeprazole-d3 Sulfone

There are two primary, commercially available forms of **Omeprazole-d3 Sulfone**, distinguished by the position of the three deuterium atoms.



Benzimidazole Ring Labeling: 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-4,5,7-d3

In this isotopologue, the deuterium atoms are located on the benzimidazole ring at positions 4, 5, and 7. This labeling provides a mass shift of +3 Da while preserving the structure of the methoxy groups and the pyridine ring.

Methoxy Group Labeling: 5-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole

This version features a trideuterated methoxy group on the benzimidazole moiety. This labeling strategy is often employed to investigate the metabolic stability of the methoxy group, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially altering the rate of O-demethylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two common isotopologues of **Omeprazole-d3 Sulfone**.



Property	6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-4,5,7-d3	5-(Methoxy-d3)-2-[[(4- methoxy-3,5-dimethyl-2- pyridinyl)methyl]sulfonyl]- 1H-benzimidazole
Common Name	Omeprazole Sulfone-d3 (benzimidazole-d3)	Omeprazole Sulfone (methoxy-d3)
CAS Number	2749628-17-7[1][2]	1189891-71-1[3]
Molecular Formula	C17H16D3N3O4S[1][2]	C17H16D3N3O4S
Molecular Weight	364.4 g/mol [1][2]	364.43 g/mol
Isotopic Purity	≥99% deuterated forms (d1-d3)	>99.00%[1]
Appearance	Solid[1][2]	Solid

Experimental Protocols

Detailed experimental protocols for the synthesis of deuterated Omeprazole Sulfone are not readily available in the public domain and are often considered proprietary by commercial suppliers. However, a general understanding of the synthetic strategies can be inferred from related chemical literature.

General Synthesis of Omeprazole Sulfone

The synthesis of Omeprazole Sulfone typically involves the oxidation of the corresponding sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally carried out in a suitable organic solvent such as dichloromethane.

Hypothetical Deuteration Strategies

The introduction of deuterium atoms onto the benzimidazole ring would likely involve the use of a deuterated starting material. One possible approach is the synthesis of a deuterated 4-methoxy-o-phenylenediamine, which can then be condensed with a suitable reagent to form



the deuterated benzimidazole core. This deuterated intermediate would then be carried through the subsequent steps to yield the final deuterated Omeprazole Sulfone.

The synthesis of the methoxy-d3 labeled analogue would likely involve the use of a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), at an appropriate stage in the synthesis of the benzimidazole precursor. This would introduce the trideuteromethoxy group, which would be retained throughout the synthesis to the final sulfone product.

Visualizations Chemical Structures

The following diagrams illustrate the chemical structures of the two **Omeprazole-d3 Sulfone** isotopologues, highlighting the positions of the deuterium atoms.

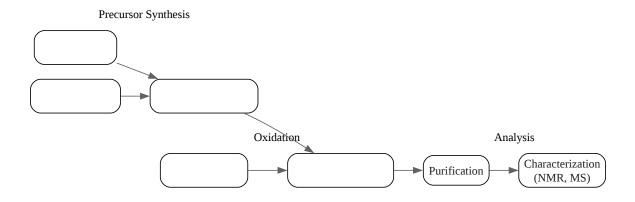
Figure 1: Structure of 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-4,5,7-d3.

Figure 2: Structure of 5-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of deuterated Omeprazole Sulfone.





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Figure 3: Generalized synthetic workflow for deuterated Omeprazole Sulfone.

Conclusion

This technical guide has provided a detailed overview of the deuterium labeling positions in **Omeprazole-d3 Sulfone**, presenting key quantitative data and outlining general synthetic strategies. The availability of well-characterized, isotopically labeled standards is paramount for accurate and reliable bioanalytical method development and the study of drug metabolism. Researchers are encouraged to consult commercial suppliers for specific product specifications and analytical data.

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